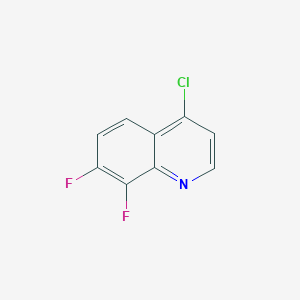

4-Chloro-7,8-difluoroquinoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Chloro-7,8-difluoroquinoline exploits cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis

The molecular formula of 4-Chloro-7,8-difluoroquinoline is C9H4ClF2N . Its molecular weight is 199.58 . The SMILES string representation is FC(C1=NC=CC(Cl)=C1C=C2)=C2F .Chemical Reactions Analysis

Fluorinated quinolines, such as 4-Chloro-7,8-difluoroquinoline, have been studied for their reactivity. A variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations have been considered .Physical And Chemical Properties Analysis

4-Chloro-7,8-difluoroquinoline is a solid . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Applications De Recherche Scientifique

Antibacterial Properties

Research on quinoline derivatives, including those structurally related to 4-Chloro-7,8-difluoroquinoline, has shown significant antibacterial properties. A study focusing on the synthesis of new 8-nitrofluoroquinolone models, which share a common quinoline backbone with 4-Chloro-7,8-difluoroquinoline, demonstrated interesting antibacterial activity against both gram-positive and gram-negative strains. Specifically, derivatives with certain substituents showed good activity against S. aureus, suggesting that the structural modifications can enhance antibacterial efficacy (Al-Hiari et al., 2007).

Synthesis and Interaction with Ammonia

Another study explored the interaction of polyfluorinated 2-chloroquinolines with ammonia, aiming to synthesize halogen-containing aminoquinolines. This research is pertinent to 4-Chloro-7,8-difluoroquinoline as it provides insights into the synthetic pathways that could be used for creating related compounds with potential biological activity. The findings highlighted the regioselectivity and efficiency of introducing amino groups to the quinoline ring, a process that could be leveraged for further chemical modifications (Skolyapova et al., 2017).

Antimicrobial and Antifungal Activity

Further studies on 4-chloroquinoline derivatives, specifically those modified at different positions on the quinoline nucleus, have shown promising antimicrobial and antifungal activities. For instance, a novel 4-chloroquinoline compound demonstrated effective antimicrobial properties against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobials (Murugavel et al., 2017).

Anticancer Potential

Research on 4-aminoquinoline derivatives synthesized from 4-chloroquinolines, like 4-Chloro-7,8-difluoroquinoline, revealed cytotoxic effects against human breast tumor cell lines. This suggests a potential for these compounds in cancer therapy, particularly as prototypes for developing new anticancer agents (Zhang et al., 2007).

Interaction with Metal Ions

Quinoline derivatives have also been studied for their ability to interact with metal ions, serving as chemosensors. For example, a 5-chloro-8-methoxyquinoline derivative was characterized for its selective response to cadmium ions, indicating the utility of such compounds in environmental monitoring and potentially in therapeutic contexts where metal ion sensing is crucial (Prodi et al., 2001).

Mécanisme D'action

While the specific mechanism of action for 4-Chloro-7,8-difluoroquinoline is not mentioned in the search results, it is known that many synthetic quinolines exhibit antibacterial, antineoplastic, and antiviral activities . The incorporation of a fluorine atom into azaaromatics is known to enhance the biological activity of fluorinated compounds .

Safety and Hazards

The safety information available indicates that 4-Chloro-7,8-difluoroquinoline is classified as Acute Tox. 4 Oral - Eye Dam. . The hazard statements include H302 - Harmful if swallowed and H318 - Causes serious eye damage . Precautionary statements include P280 - Wear protective gloves/protective clothing/eye protection/face protection, P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth, and P305 + P351 + P338 + P310 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .

Propriétés

IUPAC Name |

4-chloro-7,8-difluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSJHYFLFHBTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=NC=CC(=C21)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670919 | |

| Record name | 4-Chloro-7,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7,8-difluoroquinoline | |

CAS RN |

1189105-64-3 | |

| Record name | 4-Chloro-7,8-difluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

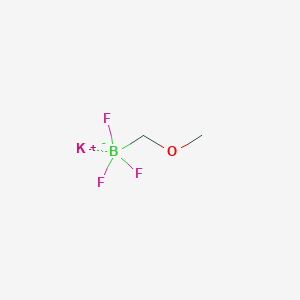

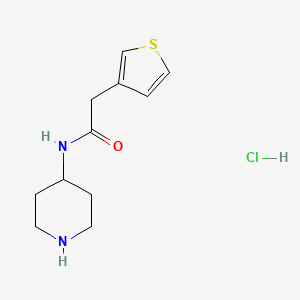

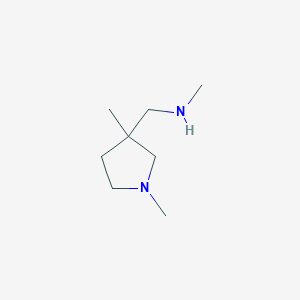

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1-(4-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1463077.png)

![ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1463082.png)

![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)

![[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1463084.png)

![(2-{[3-(3-Chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B1463092.png)